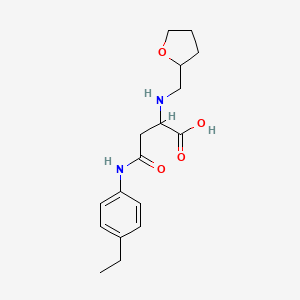

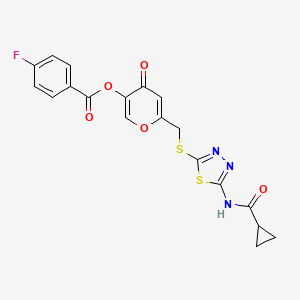

4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is “(5E)-5-[(4-ethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile” with a molecular formula of C21H23N3O3 and a molecular weight of 365.42562 .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .Applications De Recherche Scientifique

Applications in Nanofluidics and Ion Channels

Optical Gating of Synthetic Ion Channels : The compound 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which is structurally similar to 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid, was utilized to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The photolabile hydrophobic molecules, which can be removed by irradiation, were used on the inner surface of the channels. This led to the generation of hydrophilic groups and enabled UV-light-triggered permselective transport of ionic species through the channels. The potential applications of this technology include light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Inhibitory Potential in Enzymatic Processes

Novel Indole-Based Hybrid Oxadiazole Scaffolds : 4-(1H-indol-3-yl)butanoic acid, a compound with a core structure resembling the compound , was used in the synthesis of various novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These synthesized molecules demonstrated potent in vitro inhibitory potential against the urease enzyme. The enzyme inhibitory kinetics and in silico study of these scaffolds supported their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Exploration of Supramolecular Synthons

Supramolecular Synthons in N-(Aryl)-Succinamic and Maleamic Acids : Research into the crystals of N-(aryl)-succinamic and maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provided insights into the hetero R2 2 (8) synthon comprising N H⋯O = C(acid) and O H⋯Npyridyl hydrogen bonds. This led to the formation of one-dimensional helical columns, stabilized by C H⋯O = C(acid) interactions, contributing to our understanding of molecular interactions and crystal structure formation (PrakashShet et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-12-5-7-13(8-6-12)19-16(20)10-15(17(21)22)18-11-14-4-3-9-23-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDQVWKOJDNFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2631806.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)